[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid, which plays a crucial role in the structure and function of biological membranes. This compound consists of a phosphorylcholine head group attached to a glycerol backbone, which is esterified with two fatty acids: oleic acid (18:1(9Z)) and alpha-linolenic acid (18:3(9Z,12Z,15Z)) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The reaction is catalyzed by enzymes such as phospholipase D or chemical catalysts under controlled conditions of temperature and pH. The process may involve the following steps:
Activation of Fatty Acids: Fatty acids are activated using reagents like dicyclohexylcarbodiimide (DCC) to form fatty acyl chlorides.
Esterification: The activated fatty acids are then esterified with glycerol in the presence of a catalyst.
Phosphorylation: The glycerol backbone is phosphorylated using phosphorylcholine to form the final phosphatidylcholine compound.
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, often involves large-scale extraction from natural sources such as egg yolk or soybeans. The extracted lipids are then purified and chemically modified to obtain the desired phosphatidylcholine species .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by enzymes such as phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphorylcholine head group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 or phospholipase D under physiological conditions.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Modified phosphatidylcholine derivatives with different head groups.
Scientific Research Applications
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can also participate in signaling pathways by serving as a substrate for enzymes such as phospholipases, which generate bioactive lipid mediators. These mediators can activate various molecular targets and pathways, including protein kinases and transcription factors .
Comparison with Similar Compounds
Similar Compounds
PC(181(11Z)/183(9Z,12Z,15Z)): Similar structure but with a different position of the double bond in the oleic acid chain.
LysoPC(183(9Z,12Z,15Z)): A lysophosphatidylcholine with only one fatty acid chain.
PE(181(9Z)/183(9Z,12Z,15Z)): A phosphatidylethanolamine with similar fatty acid composition.
Uniqueness
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of oleic acid and alpha-linolenic acid, which imparts distinct biophysical properties to the lipid bilayer. This combination can influence membrane fluidity and the formation of lipid rafts, which are critical for various cellular processes .
Properties
Molecular Formula |
C44H80NO8P |
---|---|
Molecular Weight |
782.1 g/mol |
IUPAC Name |
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h9,11,15,17,20-23,42H,6-8,10,12-14,16,18-19,24-41H2,1-5H3/b11-9-,17-15-,22-20-,23-21-/t42-/m1/s1 |
InChI Key |
FVQGNFUBHWGFCY-HJOYQDMMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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